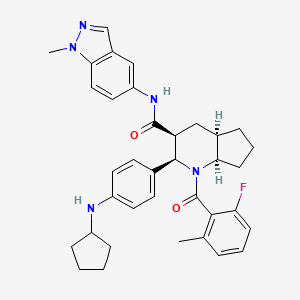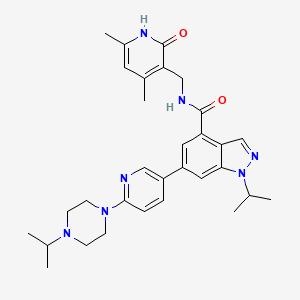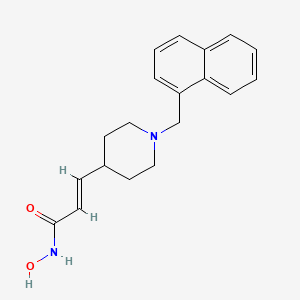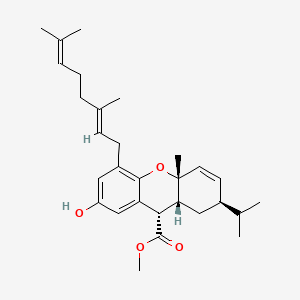
Glabralide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glabralide C is a meroterpenoid compound that can be isolated from the plant Sarcandra glabra. It belongs to the class of terpenoids, which are known for their diverse biological activities. The molecular formula of this compound is C29H40O4, and it has a molecular weight of 452.63 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glabralide C involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core terpenoid structure followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from Sarcandra glabra using methods like supercritical fluid extraction. This method involves the use of supercritical carbon dioxide modified with ethanol to extract the compound efficiently. The extracted product is then purified through processes like alcohol precipitation and adsorption chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Glabralide C undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Glabralide C has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mecanismo De Acción
The mechanism of action of Glabralide C involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
- Glabralide A
- Glabralide B
- Glabridin
Comparison: Glabralide C is unique due to its specific structural features and biological activities. Compared to Glabralide A and B, this compound has different functional groups that contribute to its distinct chemical reactivity and biological properties. Glabridin, another compound from Glycyrrhiza glabra, shares some similarities in terms of biological activities but differs significantly in its chemical structure .
Propiedades
Fórmula molecular |
C29H40O4 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
methyl (2R,4aR,9S,9aR)-5-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-4a-methyl-2-propan-2-yl-1,2,9,9a-tetrahydroxanthene-9-carboxylate |
InChI |
InChI=1S/C29H40O4/c1-18(2)9-8-10-20(5)11-12-22-15-23(30)17-24-26(28(31)32-7)25-16-21(19(3)4)13-14-29(25,6)33-27(22)24/h9,11,13-15,17,19,21,25-26,30H,8,10,12,16H2,1-7H3/b20-11+/t21-,25-,26-,29-/m1/s1 |
Clave InChI |
MQIWJNPHYIQWGN-FQPCWDACSA-N |
SMILES isomérico |
CC(C)[C@H]1C[C@@H]2[C@@H](C3=CC(=CC(=C3O[C@@]2(C=C1)C)C/C=C(\C)/CCC=C(C)C)O)C(=O)OC |
SMILES canónico |
CC(C)C1CC2C(C3=CC(=CC(=C3OC2(C=C1)C)CC=C(C)CCC=C(C)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



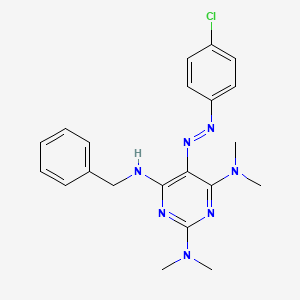
![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)


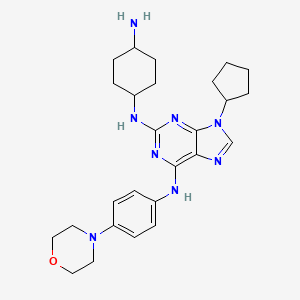
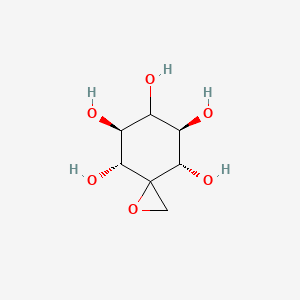
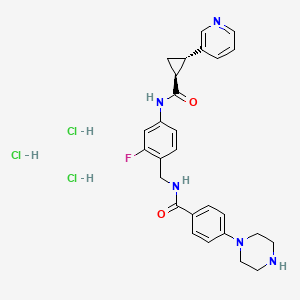
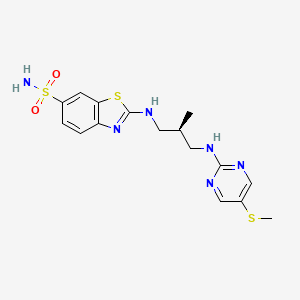
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
